molecular formula C12H13NO3 B2937924 Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 73975-59-4

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2937924
CAS No.: 73975-59-4
M. Wt: 219.24
InChI Key: JTPMSTFUJJHJRW-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a high-purity chemical reagent of significant interest in medicinal chemistry and oncology research. This compound features the privileged 5-hydroxyindole scaffold, a structure ubiquitously present in natural products and pharmaceuticals with demonstrated diverse biological activities . This compound serves as a key synthetic intermediate and core structure in the development of novel anti-cancer agents. Research indicates that 5-hydroxyindole derivatives are promising scaffolds for designing inhibitors of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a critical catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) that regulates gene expression by trimethylating histone H3 on lysine 27 (H3K27me3). The abnormal expression of EZH2 is frequently associated with various malignant cells, making it a prominent target for epigenetic cancer therapy . Furthermore, structurally similar indole derivatives have demonstrated potent and selective cytotoxic effects against cancer cell lines. For instance, certain ester derivatives of 5-hydroxyindole have shown significant cytotoxicity against MCF-7 human breast cancer cells with no significant toxicity to normal human dermal fibroblasts, highlighting their potential for targeted therapeutic development . The molecular framework of this compound makes it a valuable building block for constructing more complex molecules aimed at investigating apoptosis and cancer cell proliferation pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is Not for Diagnostic or Therapeutic Use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the safe handling, storage, and disposal of this substance.

Properties

IUPAC Name

methyl 5-hydroxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-11(12(15)16-3)9-6-8(14)4-5-10(9)13(7)2/h4-6,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPMSTFUJJHJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions. The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The structural analogs of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate differ primarily in ester groups, substituent positions, and functional modifications. Key examples include:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound COOCH₃ (3), OH (5), CH₃ (1,2) C₁₂H₁₃NO₃ 219.24* Methyl ester; high polarity
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (Dimecarbine) COOCH₂CH₃ (3), OH (5), CH₃ (1,2) C₁₃H₁₅NO₃ 233.27 Ethyl ester; enhanced lipophilicity
Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate COOCH₂CH₃ (3), OAc (5), CH₃ (1,2) C₁₅H₁₇NO₄ 275.31 Acetyl-protected hydroxyl; prodrug potential
Ethyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate Br (6), (CH₂N(CH₃)₂) (4), COOCH₂CH₃ (3) C₁₆H₂₁BrN₂O₃ 368.07 Bromine substitution; altered electronic properties

*Calculated based on ethyl analog (C₁₃H₁₅NO₃, MW 233.27) by replacing ethyl (C₂H₅) with methyl (CH₃).

Key Observations :

  • 5-Position Modifications : Acetylation of the hydroxyl group (e.g., ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate) enhances stability and may serve as a prodrug strategy . Bromine substitution introduces steric and electronic effects, altering reactivity and binding affinity .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Property Methyl Ester Ethyl Ester (Dimecarbine) 5-Acetoxy Ethyl Ester
Melting Point >200°C (estimated) Not reported Not reported
Solubility Moderate in polar solvents (e.g., DMF) Higher in organic solvents Increased lipophilicity
¹H-NMR (COOCH₃/COOCH₂CH₃) δ ~3.8–4.0 (s, COOCH₃) δ 1.3 (t, CH₃), 4.2 (q, OCH₂) δ 2.1 (s, OAc), 4.2 (q, OCH₂)

Data inferred from analogs: Methyl β-carboline-3-carboxylate shows a COOCH₃ peak at δ 4.03 , while ethyl esters display characteristic ethyl group signals (δ 1.3 and 4.2) .

Biological Activity

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, an indole derivative, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Overview of Indole Derivatives

Indole derivatives are known for their significant roles in various biological systems and therapeutic contexts. They exhibit a range of pharmacological effects, including antiviral , anticancer , antimicrobial , and anti-inflammatory activities. This compound is particularly noted for its interactions with multiple biological targets, influencing several biochemical pathways.

Target Interactions

This compound interacts with various enzymes and proteins, leading to significant changes in cellular functions. Its mechanism includes:

  • Binding to Receptors : The compound binds to specific receptors that modulate cellular responses.
  • Enzyme Inhibition : It has been documented to inhibit enzymes involved in critical metabolic pathways, such as tryptophan metabolism.

Biochemical Pathways Affected

The compound influences several key biochemical pathways:

  • Cell Cycle Regulation : It has been shown to induce G1 phase arrest in certain cancer cell lines, inhibiting proliferation.
  • Signal Transduction : The compound affects signaling pathways by modulating the activity of protein kinases.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits potent antiviral activity against SARS-CoV-2. At a concentration of 52.0 μM, it completely inhibited viral replication in vitro, showcasing its potential as a therapeutic agent against COVID-19 .

Anticancer Properties

This indole derivative has been evaluated for its anticancer effects across various cancer cell lines. Notably:

  • In vitro studies indicated that it significantly reduced cell viability in lung adenocarcinoma (A549) cells.
  • The compound's cytotoxicity was compared with standard chemotherapeutics like cisplatin, revealing promising results .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits SARS-CoV-2 replication at 52.0 μM
AnticancerReduces viability in A549 cells
AntimicrobialEffective against multidrug-resistant strains
Anti-inflammatoryModulates inflammatory pathways

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate?

  • Methodology : The compound can be synthesized via condensation reactions using indole precursors. For example, analogous routes involve reacting p-benzoquinone derivatives with β-aminocrotonate esters in a solvent system of acetic acid/ethyl acetate, followed by cyclization and methylation . Adjustments to the esterification step (e.g., using methylating agents like methyl iodide) are critical for obtaining the methyl ester variant. Reflux conditions (3–5 hours) and recrystallization in ethyl acetate are typical for purification .
  • Key Parameters : Solvent polarity, temperature, and stoichiometry of methylating agents significantly impact yield.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodology :

  • LCMS/HPLC : Retention times (e.g., ~1.28 minutes under QC-SMD-TFA05 conditions) and mass-to-charge ratios (e.g., m/z 275 for protonated molecular ions) confirm molecular identity .
  • NMR : 1^1H and 13^{13}C NMR resolve substituent positions (e.g., methyl groups at C1/C2, hydroxyl at C5).
  • X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) determine crystal packing and hydrogen-bonding networks .

Q. How is the purity of the compound assessed, and what impurities are commonly observed?

  • Methodology : Reverse-phase HPLC with UV detection (e.g., >98% purity under HPLC conditions) identifies impurities such as ethyl ester analogs or brominated byproducts. LCMS can detect trace intermediates (e.g., m/z 353 for hydrazine derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Methodology :

  • Solvent Screening : Replacing 1,2-dichloroethane with acetic acid/ethyl acetate improves yield (e.g., 63% for ethyl analogs) by enhancing solubility and reducing side reactions .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts may accelerate cyclization.
  • DoE (Design of Experiments) : Multi-variable analysis optimizes temperature, solvent ratio, and reaction time .

Q. How are contradictions in crystallographic data resolved during structural refinement?

  • Methodology :

  • SHELX Refinement : Iterative cycles using SHELXL refine displacement parameters and occupancy rates. Discrepancies in thermal motion or bond lengths are addressed via constraints (e.g., DFIX for fixed distances) .
  • Validation Tools : R-factor convergence (<5%) and residual density maps in WinGX ensure model accuracy .

Q. What computational approaches are used to predict the compound’s electronic properties and reactivity?

  • Methodology :

  • DFT Calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites.
  • MD Simulations : AMBER or GROMACS models solvation effects and conformational stability .

Q. How are impurities profiled, and what strategies mitigate their formation?

  • Methodology :

  • LCMS-PDA Coupling : Identifies impurities (e.g., ethyl ester analogs or brominated derivatives) via fragmentation patterns .
  • Process Adjustments : Reducing excess methylating agents or implementing gradient cooling during crystallization minimizes byproducts .

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